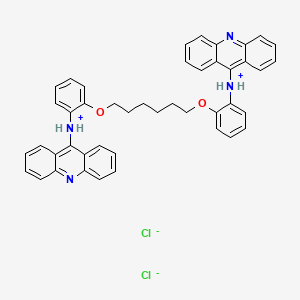
9,9'-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C44H38N4O2.2ClH and a molecular weight of 727.78 This compound is known for its unique structure, which includes acridine and o-phenyleneimino groups connected by a hexamethylenedioxy bridge
Méthodes De Préparation
The synthesis of 9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves several steps. One common method includes the reaction of acridine derivatives with o-phenylenediamine in the presence of a hexamethylenedioxy bridge . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinone derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it is utilized in the study of enzyme-catalyzed reactions and as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) Additionally, it is used in the industry for the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity . It may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
66724-90-1 |
|---|---|
Formule moléculaire |
C44H40Cl2N4O2 |
Poids moléculaire |
727.7 g/mol |
Nom IUPAC |
acridin-9-yl-[2-[6-[2-(acridin-9-ylazaniumyl)phenoxy]hexoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C44H38N4O2.2ClH/c1(15-29-49-41-27-13-11-25-39(41)47-43-31-17-3-7-21-35(31)45-36-22-8-4-18-32(36)43)2-16-30-50-42-28-14-12-26-40(42)48-44-33-19-5-9-23-37(33)46-38-24-10-6-20-34(38)44;;/h3-14,17-28H,1-2,15-16,29-30H2,(H,45,47)(H,46,48);2*1H |
Clé InChI |
BDHCCQQRGLHTOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


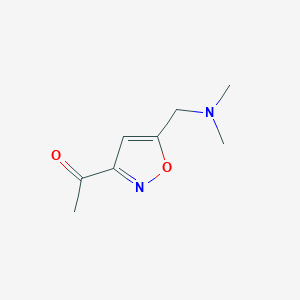
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
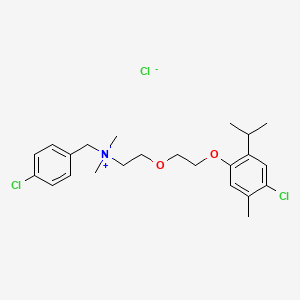
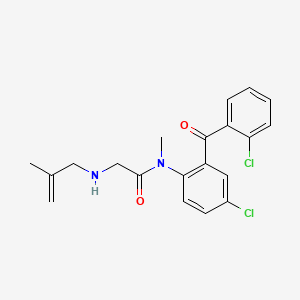
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
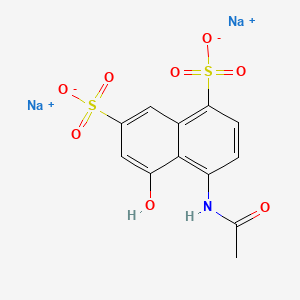
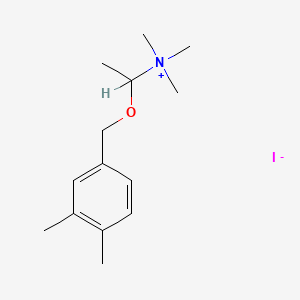
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
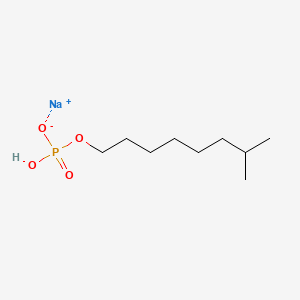
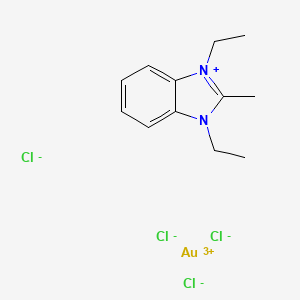
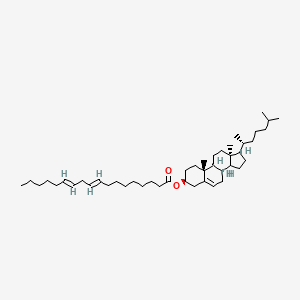


![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
